PLX7486
描述
PLX7486 is an orally bioavailable small-molecule dual inhibitor targeting tropomyosin receptor kinases (TrkA/B/C) and colony-stimulating factor 1 receptor (CSF1R/Fms). Developed by Plexxikon (a Daiichi Sankyo subsidiary), it is designed to disrupt tumor cell survival and immunosuppressive myeloid cell recruitment in the tumor microenvironment (TME) .
属性
分子式 |
C21H25N5O4 |
|---|---|
外观 |
Solid powder |
同义词 |
PLX7486; PLX-7486; PLX 7486.; NONE |
产品来源 |
United States |
相似化合物的比较
Mechanism of Action
- Trk Inhibition : Blocks Trk-mediated signaling (Akt and MAPK pathways), critical for tumor cell proliferation, survival, and nerve invasion .
- CSF1R Inhibition : Suppresses tumor-associated macrophage (TAM) infiltration by inhibiting CSF1/CSF1R signaling, thereby enhancing antitumor immune responses .
Clinical Development
PLX7486 is in Phase I/Ib trials (NCT01804530) for advanced solid tumors, including pancreatic cancer, NTRK fusion-positive cancers, and tenosynovial giant cell tumors. It is tested as a monotherapy and in combination with chemotherapy (gemcitabine, paclitaxel) or immune checkpoint inhibitors (anti-CTLA-4, anti-PD-1) .
Preclinical Data
- Cytotoxic Effects : IC50 of 5–8 μM against murine cancer cell lines (e.g., MC38, B16F10) and <1 μM against macrophages (RAW264.7, bone marrow-derived) .
- Synergy with Immunotherapy: Combined with anti-PD-1 or anti-CTLA-4, it reduces tumor growth and immune suppression in murine models .
Comparison with Similar Compounds
PLX7486 belongs to two drug classes: Trk inhibitors and CSF1R inhibitors . Below is a comparative analysis with key competitors:
Table 1: PLX7486 vs. CSF1R Inhibitors
Table 2: PLX7486 vs. Trk Inhibitors
Key Differentiators of PLX7486
Dual-Target Strategy: Unlike single-target inhibitors (e.g., larotrectinib for Trk, pexidartinib for CSF1R), PLX7486 simultaneously blocks Trk and CSF1R, addressing both tumor cell survival and immunosuppressive TAMs .
Broad Applicability : Targets both NTRK fusion-driven cancers and CSF1R-dependent malignancies (e.g., pancreatic cancer, TSGCT) .
Challenges and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
